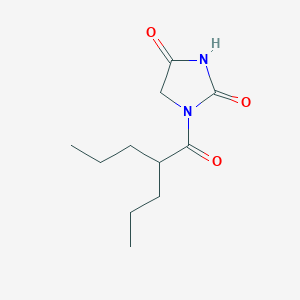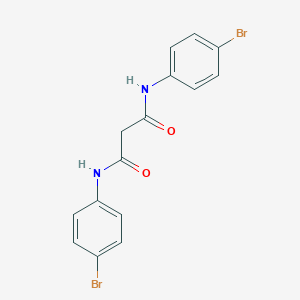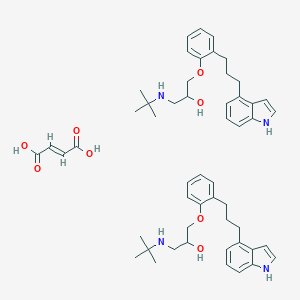
1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate, also known as carvedilol, is a beta-blocker medication used to treat heart failure and hypertension. Carvedilol works by blocking the beta-adrenergic receptors, which reduces the heart's workload and decreases blood pressure. In
Wirkmechanismus
Carvedilol works by blocking beta-adrenergic receptors in the heart and blood vessels. This reduces the heart's workload and decreases blood pressure. Carvedilol also has alpha-adrenergic blocking properties, which further reduces blood pressure.
Biochemische Und Physiologische Effekte
Carvedilol has been shown to have a number of biochemical and physiological effects. It reduces sympathetic nervous system activity, which decreases heart rate and contractility. Carvedilol also reduces the production of angiotensin II, which is a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Carvedilol also has antioxidant properties, which may protect against oxidative stress in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has a number of advantages for lab experiments. It is readily available and can be synthesized in large quantities. Carvedilol is also well-tolerated in animal models and has a low risk of toxicity. However, there are limitations to using 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in lab experiments. It has a short half-life in vivo, which may limit its effectiveness in long-term studies. Carvedilol also has a complex mechanism of action, which may make it difficult to interpret results.
Zukünftige Richtungen
There are a number of future directions for research on 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate. One area of interest is the role of 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in the treatment of heart failure with preserved ejection fraction (HFpEF). HFpEF is a common form of heart failure that is difficult to treat, and there is currently no effective therapy. Carvedilol has been shown to improve left ventricular function in patients with HFpEF, and further research is needed to determine its effectiveness in treating this condition.
Another area of interest is the use of 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in combination with other medications for the treatment of hypertension. Carvedilol has been shown to be effective on its own, but it may be even more effective when used in combination with other medications, such as diuretics or ACE inhibitors.
Conclusion
In conclusion, 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate is a beta-blocker medication used to treat heart failure and hypertension. It works by blocking beta-adrenergic receptors and reducing sympathetic nervous system activity. Carvedilol has a number of biochemical and physiological effects, including reducing blood pressure and improving left ventricular function. While there are limitations to using 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in lab experiments, it has a number of advantages and is a promising area of research for the treatment of heart failure and hypertension.
Synthesemethoden
Carvedilol is synthesized by reacting 3-(9H-carbazol-4-yloxy)-2-hydroxypropylamine with 2-(2-methoxyphenoxy)ethylchloride in the presence of a base. The resulting product is then treated with tert-butylamine to form the fumarate salt of 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied in the treatment of heart failure and hypertension. It has been shown to improve left ventricular function, reduce hospitalizations, and increase survival rates in patients with heart failure. Carvedilol has also been shown to be effective in reducing blood pressure in patients with hypertension.
Eigenschaften
CAS-Nummer |
109920-83-4 |
|---|---|
Produktname |
1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate |
Molekularformel |
C52H68N4O8 |
Molekulargewicht |
877.1 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-[3-(1H-indol-4-yl)propyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/2C24H32N2O2.C4H4O4/c2*1-24(2,3)26-16-20(27)17-28-23-13-5-4-8-19(23)11-6-9-18-10-7-12-22-21(18)14-15-25-22;5-3(6)1-2-4(7)8/h2*4-5,7-8,10,12-15,20,25-27H,6,9,11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI-Schlüssel |
SFQDJCLMNVHUCB-WXXKFALUSA-N |
Isomerische SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
Synonyme |
but-2-enedioic acid, 1-[2-[3-(1H-indol-4-yl)propyl]phenoxy]-3-(tert-bu tylamino)propan-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



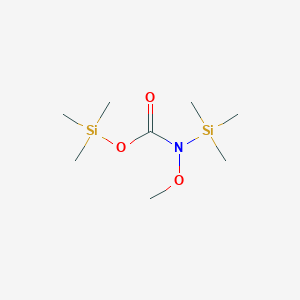
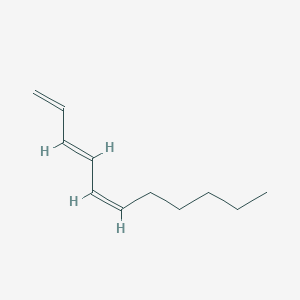

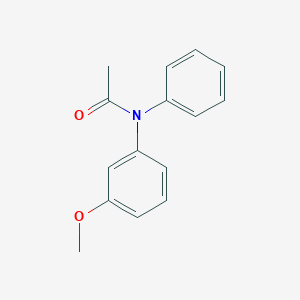
![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)
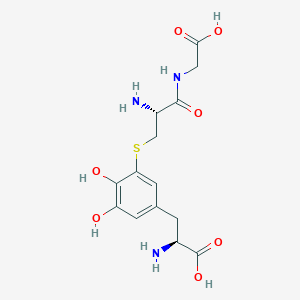

![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)
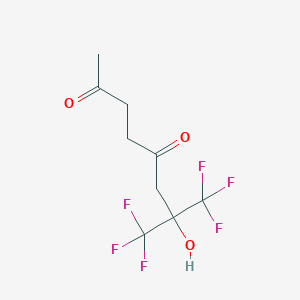
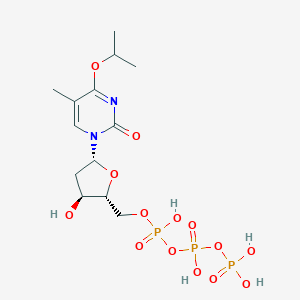
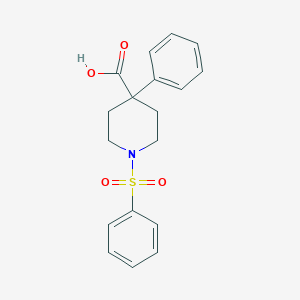
![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)
